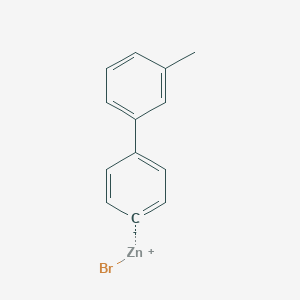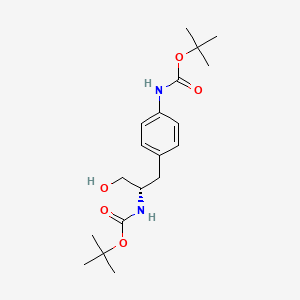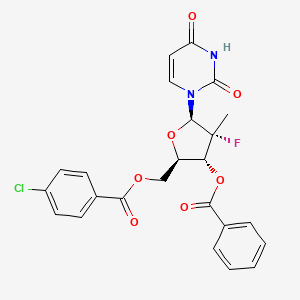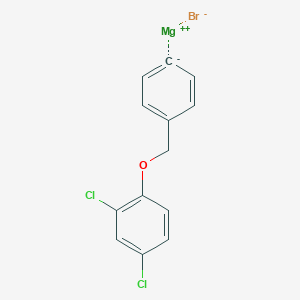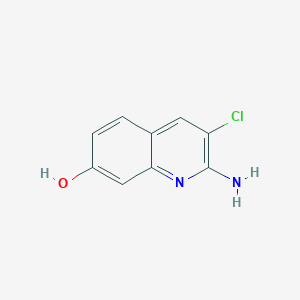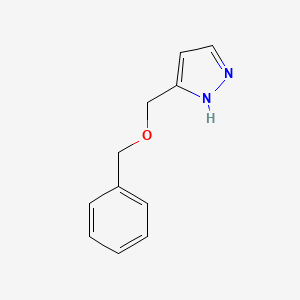
3-((Benzyloxy)methyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Benzyloxy)methyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)methyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a benzyloxy methylating agent. One common method includes the use of benzyl alcohol and a suitable base to form the benzyloxy methyl group, followed by cyclization to form the pyrazole ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-((Benzyloxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the pyrazole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Aplicaciones Científicas De Investigación
3-((Benzyloxy)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mecanismo De Acción
The mechanism of action of 3-((Benzyloxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 3-((Benzyloxy)methyl)-1H-imidazole
- 3-((Benzyloxy)methyl)-1H-oxazole
- 3-((Benzyloxy)methyl)-1H-thiazole
Comparison: 3-((Benzyloxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-(phenylmethoxymethyl)-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)8-14-9-11-6-7-12-13-11/h1-7H,8-9H2,(H,12,13) |
Clave InChI |
KFKAPFOBVSSJDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
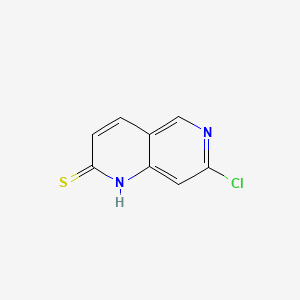
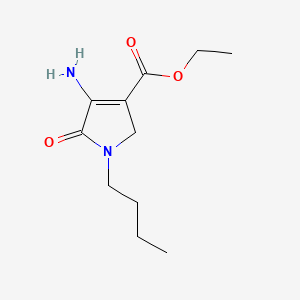
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
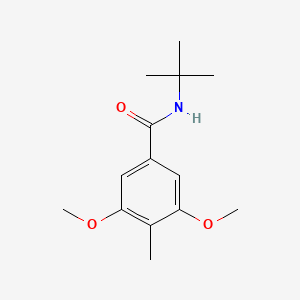
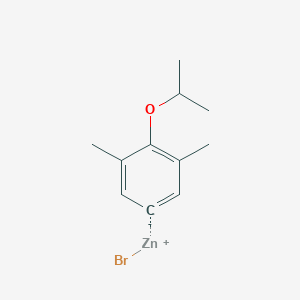
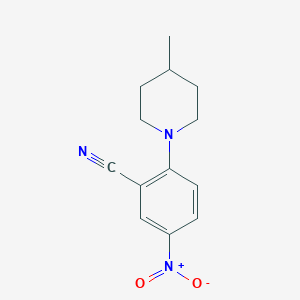
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
